1-Ethyl-6-(phenylthio)thymine
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Overview
Description
1-Ethyl-6-(phenylthio)thymine is a synthetic compound belonging to the class of thymine derivatives It is characterized by the presence of an ethyl group at the 1-position and a phenylthio group at the 6-position of the thymine ring
Preparation Methods
The synthesis of 1-Ethyl-6-(phenylthio)thymine involves several key steps. One common method includes the lithiation of thymine derivatives followed by reaction with phenyl disulfides. For instance, the lithiation of 1-[(2-tert-butyldimethylsiloxy)ethoxy]methylthymine can be followed by reaction with diaryl disulfides to introduce the phenylthio group . Another approach involves the addition-elimination reaction of 1-[(2-tert-butyldimethylsiloxy)ethoxy]methyl-6-(phenylsulfinyl)thymine with aromatic thiols .
Chemical Reactions Analysis
1-Ethyl-6-(phenylthio)thymine undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the phenylthio group, to yield thiols.
Substitution: The ethyl and phenylthio groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl-6-(phenylthio)thymine has been extensively studied for its antiviral properties, particularly against human immunodeficiency virus (HIV). It acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), inhibiting the replication of HIV by binding to the reverse transcriptase enzyme . This compound and its analogs have shown potent activity against various strains of HIV, making them valuable in the development of antiviral therapies .
Mechanism of Action
The primary mechanism of action of 1-Ethyl-6-(phenylthio)thymine involves its interaction with the reverse transcriptase enzyme of HIV. By binding to a specific site on the enzyme, it prevents the transcription of viral RNA into DNA, thereby inhibiting viral replication . This binding is facilitated by interactions with key amino acid residues in the enzyme’s active site, including leucine, valine, and tyrosine .
Comparison with Similar Compounds
1-Ethyl-6-(phenylthio)thymine is part of a broader class of thymine derivatives with antiviral properties. Similar compounds include:
1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT): Another potent NNRTI with similar antiviral activity.
6-Azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil (AzBBU): A highly active and selective inhibitor of HIV-1 replication.
6-Amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil (AmBBU): Another NNRTI with significant activity against HIV-1.
What sets this compound apart is its unique substitution pattern, which contributes to its specific binding affinity and inhibitory activity against HIV reverse transcriptase.
Properties
CAS No. |
136160-20-8 |
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Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
1-ethyl-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O2S/c1-3-15-12(9(2)11(16)14-13(15)17)18-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,16,17) |
InChI Key |
IHVOGKKVBQKZSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=O)C)SC2=CC=CC=C2 |
Origin of Product |
United States |
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